molecular formula C12H12N4O3 B14790432 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol

Cat. No.: B14790432
M. Wt: 260.25 g/mol
InChI Key: ZBKWOMJMWRYHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is a heterocyclic compound with a molecular formula of C12H12N4O3. It is characterized by the presence of a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidin-3-ol moiety at the 1-position . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Aminoquinoxalin-2-yl)pyrrolidin-3-ol: Similar structure but with an amino group instead of a nitro group.

    1-(6-Methylquinoxalin-2-yl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a nitro group.

    1-(6-Chloroquinoxalin-2-yl)pyrrolidin-3-ol: Similar structure but with a chloro group instead of a nitro group

Uniqueness

1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, making the compound useful in various chemical and biological applications .

Properties

IUPAC Name

1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-9-3-4-15(7-9)12-6-13-11-5-8(16(18)19)1-2-10(11)14-12/h1-2,5-6,9,17H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWOMJMWRYHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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